molecular formula C₁₆H₁₃N₃P₃ B1156111 N-Carbamoyl Oxcarbazepine

N-Carbamoyl Oxcarbazepine

Cat. No.: B1156111
M. Wt: 295.29
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbamoyl Oxcarbazepine, with the CAS number 2642430-30-4 and molecular formula C16H13N3O3, is a chemical compound supplied as a high-purity analytical reference standard . It is chemically defined as N-Carbamoyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide. This product is primarily intended for use in analytical method development, method validation, and Quality Control (QC) applications during the commercial production or Abbreviated New Drug Application (ANDA) process for the active pharmaceutical ingredient Oxcarbazepine . Oxcarbazepine itself is a well-characterized anticonvulsant medication used in the treatment of partial seizures and trigeminal neuralgia . Its therapeutic effects are primarily attributed to its active metabolite, which blocks voltage-sensitive sodium channels, thereby stabilizing hyperexcited neural membranes and suppressing repetitive neuronal firing . As a derivative of oxcarbazepine, this compound serves as a critical tool for researchers to ensure the identity, strength, quality, and purity of pharmaceutical products through precise analytical testing. This product is for Research Use Only (RUO) and is strictly not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₁₆H₁₃N₃P₃

Molecular Weight

295.29

Synonyms

N-Carbamoyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

The synthesis of N-Carbamoyl Oxcarbazepine (B1677851) is primarily of interest for its preparation as a reference standard, which is crucial for the analytical monitoring of impurities in Oxcarbazepine production.

Exploration of various N-carbamoylation reagents and conditions

The targeted synthesis of N-Carbamoyl Oxcarbazepine would logically involve the reaction of Oxcarbazepine with a suitable carbamoylating agent. While specific literature detailing a wide exploration of reagents for this exact transformation is scarce, the fundamental reaction would involve the introduction of a carbamoyl (B1232498) group (-CONH2) onto the nitrogen atom of the existing carbamoyl moiety of Oxcarbazepine.

Potential N-carbamoylation reagents could include:

Isocyanic acid (HNCO): Generated in situ from cyanates, isocyanic acid can react with the amide nitrogen of Oxcarbazepine.

Urea (B33335): Under certain conditions, urea can decompose to generate isocyanic acid, which could then react with Oxcarbazepine.

Carbamoyl chloride: A more reactive but also more hazardous option.

Alkali metal cyanates (e.g., sodium cyanate (B1221674), potassium cyanate) in the presence of an acid: This combination is a common method for carbamoylation reactions.

The reaction conditions, such as solvent, temperature, and reaction time, would need to be carefully optimized to favor the formation of this compound and minimize side reactions.

Development of novel synthetic pathways for improved yield and purity

Research into novel synthetic pathways for this compound is not extensively documented in publicly available literature, as the primary focus is on preventing its formation. However, for the purpose of creating a reference standard, a potential pathway could involve the reaction of 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine with an excess of a carbamoylating agent under forcing conditions to drive the reaction towards the formation of the di-carbamoylated product. Subsequent purification, likely through chromatographic methods, would be essential to isolate this compound with the high purity required for a reference standard.

Formation mechanisms of this compound as a synthetic byproduct or impurity

The presence of this compound as an impurity in the synthesis of Oxcarbazepine is a key concern for pharmaceutical manufacturers. Its formation is intrinsically linked to the carbamoylation step in the synthetic route of the parent drug.

Identification of precursor molecules and reaction conditions leading to its formation

The primary precursor to the formation of this compound is Oxcarbazepine itself. The key reaction condition leading to its formation is the presence of excess carbamoylating agents or harsh reaction conditions during the carbamoylation step of a synthetic intermediate.

For instance, in a common synthesis of Oxcarbazepine, 10-methoxy-5H-dibenzo[b,f]azepine is carbamoylated using agents like sodium or potassium cyanate in the presence of a strong acid. jopcr.com If the reaction is not carefully controlled, or if an excess of the carbamoylating agent is used, the newly formed carbamoyl group on the Oxcarbazepine precursor can undergo a second carbamoylation, leading to the formation of this compound.

Precursor MoleculeReagent/ConditionResulting Impurity
Oxcarbazepine (or its immediate precursor)Excess carbamoylating agent (e.g., cyanate)This compound
OxcarbazepineHigh reaction temperatures during carbamoylationThis compound
OxcarbazepineProlonged reaction times in the presence of carbamoylating agentsThis compound

Mechanistic investigations of impurity generation pathways

The likely mechanistic pathway for the formation of this compound involves the nucleophilic attack of the nitrogen atom of the carbamoyl group of Oxcarbazepine on an electrophilic carbamoylating species.

In a scenario where isocyanic acid (HNCO) is the active carbamoylating agent, the reaction would proceed as follows:

Protonation of isocyanic acid: In the acidic medium often used for carbamoylation, isocyanic acid can be protonated, increasing its electrophilicity.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the carbamoyl group of Oxcarbazepine attacks the carbonyl carbon of the protonated isocyanic acid.

Proton transfer and rearrangement: A series of proton transfers and electronic rearrangements would then lead to the formation of the stable this compound structure.

Understanding this mechanism is crucial for devising effective control strategies.

Strategies for controlling and mitigating this compound formation during Oxcarbazepine synthesis

The control of this compound formation is a critical aspect of ensuring the quality of the final Oxcarbazepine API. Several strategies can be employed to minimize the generation of this impurity.

A key strategy involves the careful control of the stoichiometry of the carbamoylating agent. By using a slight excess or an equivalent amount of the reagent relative to the substrate, the likelihood of a second carbamoylation event is significantly reduced.

The choice of reagents can also play a role. A patent for the preparation of Oxcarbazepine suggests that the use of α-hydroxy acids, such as mandelic acid, during the carbamoylation reaction can lead to a reduction in the formation of impurities. google.com

Control StrategyDescription
Stoichiometric Control of Reagents Precise control of the amount of carbamoylating agent used to prevent over-reaction.
Optimization of Reaction Conditions Careful management of temperature, reaction time, and addition rates to disfavor the formation of the impurity.
Use of Milder Reagents/Catalysts Employing less aggressive carbamoylating agents or catalytic systems that are more selective towards the desired product.
In-process Monitoring Utilizing analytical techniques like HPLC to monitor the progress of the reaction and the formation of impurities, allowing for timely adjustments. researchgate.net
Purification Techniques Implementing robust purification methods, such as recrystallization or chromatography, to effectively remove any this compound that may have formed.

By implementing a combination of these strategies, manufacturers can effectively control the levels of this compound in the final Oxcarbazepine product, ensuring it meets the stringent purity requirements for pharmaceuticals.

Spectroscopic and Chromatographic Characterization for Research Applications

Advanced analytical techniques for structural elucidation

Structural elucidation is the process of determining the precise atomic arrangement of a molecule. For N-Carbamoyl Oxcarbazepine (B1677851), a combination of spectroscopic techniques is employed to verify its chemical structure, molecular weight, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy for chemical structure verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. For N-Carbamoyl Oxcarbazepine, ¹H and ¹³C NMR spectroscopy would be used to confirm the identity and purity of the synthesized compound. While specific spectral data is proprietary to reference standard manufacturers, a theoretical analysis based on the known structure allows for the prediction of characteristic chemical shifts.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two benzene (B151609) rings, the methylene (B1212753) protons of the dihydro-dibenzo[b,f]azepine core, and the protons associated with the N-carbamoyl and amide groups. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene bridge protons (at C11) would appear as a singlet or a pair of doublets, and the N-H protons of the carbamoyl (B1232498) group would be observed as broad singlets.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ketone and the two amide groups would be expected to resonate at the downfield end of the spectrum (typically 150-180 ppm). The aromatic carbons would produce signals in the 120-140 ppm region, while the aliphatic methylene carbon would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on chemical structure and standard NMR correlation tables. Actual experimental values may vary.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 8.0 (multiplet)120 - 140
Methylene C-H₂ (C11)~3.5 - 4.5 (singlet or AB quartet)~45 - 55
Amide/Carbamoyl N-H5.0 - 9.0 (broad singlets)N/A
Ketone C=O (C10)N/A~165 - 175
Amide C=ON/A~150 - 160
Carbamoyl C=ON/A~155 - 165

Mass Spectrometry (MS) for molecular weight and fragmentation pattern analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition.

The compound has a molecular formula of C₁₆H₁₃N₃O₃, corresponding to a monoisotopic mass of approximately 295.0957 Da and a molecular weight of 295.29 g/mol . nih.govsynzeal.comalentris.org The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

The fragmentation pattern provides a molecular fingerprint. While a detailed experimental fragmentation is not publicly available, predictable cleavage patterns can be inferred. Key fragment ions would likely result from the cleavage of the amide bonds. Common fragmentation pathways could include the loss of the terminal amino group (-NH₂), the isocyanate moiety (-NCO), or the entire carbamoyl group (-CONH₂). Cleavage of the central seven-membered ring can also occur.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Proposed) Proposed Fragment Identity Neutral Loss
295[M]⁺ or [M+H]⁺-
252[M - CONH]⁺Loss of isocyanic acid
236[M - CONH - O]⁺Loss of isocyanic acid and oxygen
208[Dibenz[b,f]azepinone]⁺Cleavage of the N-carbamoyl-carboxamide group
180[Iminostilbene]⁺Further fragmentation

Infrared (IR) spectroscopy for functional group identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.

The presence of multiple carbonyl groups (one ketone, two amide) would result in strong absorption bands in the region of 1650-1750 cm⁻¹. The N-H bonds of the amide and carbamoyl groups would produce stretching vibrations in the 3200-3400 cm⁻¹ range. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide/Carbamoyl N-HStretch3200 - 3400 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (CH₂)Stretch2850 - 2960
Ketone C=OStretch~1680 - 1700 (strong)
Amide/Carbamoyl C=OStretch~1650 - 1690 (strong)
Aromatic C=CStretch1450 - 1600

Chromatographic methods for purity assessment and quantification in research contexts

Chromatographic methods are vital for separating components of a mixture, allowing for the purity of a substance to be assessed and its concentration quantified. For this compound, High-Performance Liquid Chromatography is the predominant technique.

High-Performance Liquid Chromatography (HPLC) method development and validation for this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for separating it from Oxcarbazepine and other related substances. sphinxsai.com Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. pharmacophorejournal.comjyoungpharm.org These methods demonstrate good resolution and sensitivity, making them suitable for routine quality control in a research setting.

A typical method involves a C18 stationary phase, which is effective at separating moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (such as ammonium (B1175870) hydroxide (B78521) or potassium phosphate) and an organic solvent like acetonitrile (B52724). sphinxsai.compharmacophorejournal.comjyoungpharm.org The gradient or isocratic elution is optimized to ensure a clear separation between the main component and any impurities. Detection is commonly performed using a UV detector at a wavelength where the compounds exhibit strong absorbance, such as 215 nm or 256 nm. pharmacophorejournal.comjyoungpharm.org Validation of these methods according to ICH guidelines confirms their accuracy, precision, linearity, and specificity for the intended analytical application. pharmacophorejournal.com

Table 4: Example of a Validated RP-HPLC Method for the Analysis of Oxcarbazepine and Its Related Substances

Parameter Condition
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) sphinxsai.compharmacophorejournal.com
Mobile Phase A: 0.1% NH₄OH in water (pH adjusted to 5.0) B: Acetonitrile sphinxsai.com
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min sphinxsai.compharmacophorejournal.com
Column Temperature 35 °C pharmacophorejournal.com
Detection Wavelength 256 nm pharmacophorejournal.com
Injection Volume 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, its application for the direct analysis of this compound is limited. Due to its relatively high molecular weight, polarity, and potential for thermal degradation at the high temperatures required for GC analysis, the compound is not well-suited for this technique without prior chemical modification.

For GC-MS analysis to be feasible, a derivatization step would be necessary to convert the polar N-H groups into less polar, more volatile moieties. This process adds complexity and potential for analytical error. Consequently, liquid chromatography-based methods, particularly HPLC and LC-MS/MS, are overwhelmingly preferred for the analysis of this compound and other non-volatile impurities of Oxcarbazepine in research and quality control environments. researchgate.net

Supercritical Fluid Chromatography (SFC) for impurity profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and impurity profiling of pharmaceutical compounds, including Oxcarbazepine and its related substances. ijprajournal.comnih.gov SFC is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. ijprajournal.com This state affords physicochemical properties intermediate between a gas and a liquid, such as low viscosity and high diffusivity, which facilitates high-efficiency separations and rapid analysis times, often under 20 minutes for a broad spectrum of compounds. ijprajournal.comresearchgate.net

In the context of impurity profiling, SFC is particularly advantageous for its ability to separate structurally similar compounds, including isomers and compounds with a wide range of polarities. nih.govresearchgate.net The technique's versatility is enhanced by the use of co-solvents (e.g., methanol (B129727), ethanol) and additives to modify the mobile phase's polarity and selectivity. Method development in SFC can be complex due to the interplay of parameters such as pressure, temperature, and mobile phase composition, all of which influence the density and solvating power of the supercritical fluid. rroij.com

For chiral compounds, which are common among pharmaceutical impurities, SFC coupled with chiral stationary phases (CSPs) is a leading methodology. wikipedia.org Polysaccharide-based CSPs, for instance, are highly effective and compatible with SFC for achieving enantioselective separations. wikipedia.org The application of SFC is crucial for quality control in pharmaceutical manufacturing, allowing for the sensitive detection and quantification of impurities like this compound to ensure they are below the stringent thresholds set by regulatory bodies such as the ICH. researchgate.netsynthinkchemicals.com

ParameterDescription and Common Choices
Stationary Phase (Column) A wide range is available. Achiral phases (e.g., silica, diol) are used for general impurity screening. Chiral Stationary Phases (CSPs), particularly polysaccharide-based ones, are employed for separating stereoisomeric impurities. wikipedia.org
Mobile Phase Primarily composed of supercritical carbon dioxide (CO₂). Organic modifiers (co-solvents) such as methanol, ethanol, or acetonitrile are added to increase solvent strength for eluting more polar compounds. ijprajournal.com
Additives Small amounts of additives (e.g., amines like isopropylamine (B41738) for basic compounds, or acids like trifluoroacetic acid for acidic compounds) can be used to improve peak shape and selectivity.
Temperature Typically ranges from 30°C to 60°C. Temperature affects the density of the supercritical fluid and can influence the selectivity of the separation. rroij.com
Back Pressure Usually maintained between 100 and 200 bar. Pressure is a critical parameter that controls the density and solvating power of the mobile phase. rroij.com
Detector UV-Visible detectors are most common. Mass Spectrometry (MS) can be coupled with SFC (SFC-MS) for definitive identification and structural elucidation of unknown impurities.

Microextraction by Packed Sorbent (MEPS) for sample preparation in complex matrices

Microextraction by Packed Sorbent (MEPS) is an innovative and miniaturized sample preparation technique derived from conventional solid-phase extraction (SPE). researchgate.netmdpi.com It is designed for the rapid, efficient, and automated extraction of analytes from small volumes of complex biological matrices such as plasma, serum, and urine. researchgate.netnih.gov This makes it highly suitable for applications like therapeutic drug monitoring (TDM) and pharmacokinetic studies of antiepileptic drugs and their metabolites. nih.govmdpi.com

The MEPS device integrates a small amount of sorbent material (typically 1-4 mg) directly into the needle of a syringe, creating a low-void-volume extraction cartridge. researchgate.net This design significantly reduces the required sample volume (as little as 10 µL) and the amount of organic solvent needed for elution, aligning with the principles of green analytical chemistry. researchgate.netmdpi.com A major advantage of MEPS is its speed and reusability; the sorbent can be used for over 100 extractions depending on the matrix, and a typical extraction process can be completed in minutes. researchgate.netnih.gov

The MEPS procedure involves four main steps:

Conditioning: The sorbent is activated with an organic solvent and then equilibrated with water or a buffer.

Sample Loading: The sample is drawn through the sorbent and ejected multiple times to allow for analyte binding.

Washing: The sorbent is washed to remove interfering substances from the matrix.

Elution: The retained analytes are desorbed using a small volume of organic solvent, which can then be directly injected into an analytical instrument like a GC-MS or LC-MS. mdpi.com

Various sorbent materials are available for MEPS, with reversed-phase materials like C8 and C18 being the most common for drug analysis. rcaap.pt Microextraction techniques have been successfully applied to the quantification of Oxcarbazepine and its primary active metabolite in plasma and urine, demonstrating the method's utility for this class of compounds. mdpi.com

StepDescription
1. Sample Pre-treatment Plasma or serum samples (e.g., 50-100 µL) may be diluted with a buffer or undergo protein precipitation (e.g., with acetonitrile) followed by centrifugation to prevent clogging of the sorbent. rcaap.pt
2. Sorbent Conditioning The MEPS sorbent (e.g., C18) is washed sequentially with an elution solvent (e.g., methanol) and then an equilibration solution (e.g., water) to activate the sorbent. mdpi.com
3. Analyte Extraction The pre-treated sample is drawn into the syringe and passed through the sorbent bed 5-10 times to maximize the binding of the target analytes (e.g., this compound). mdpi.com
4. Washing The sorbent is washed with a weak solvent (e.g., 5% methanol in water) to remove endogenous interferences like salts and proteins while the analytes of interest remain bound. mdpi.com
5. Analyte Elution A small volume (e.g., 20-50 µL) of a strong organic solvent (e.g., methanol or acetonitrile, sometimes with an acid/base modifier) is used to desorb the analytes from the sorbent. mdpi.com
6. Analysis The resulting eluate is injected directly into a chromatographic system (e.g., LC-MS/MS) for separation and quantification.

Preclinical Biotransformation and Metabolic Investigations

In vitro metabolic stability studies in non-human biological systems

In vitro metabolic stability assays are fundamental in early drug development to predict the in vivo persistence of a compound. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, from various species to evaluate the extent of metabolic degradation.

It is hypothesized that N-Carbamoyl Oxcarbazepine (B1677851), similar to its parent compound Oxcarbazepine, would be incubated with liver microsomes or S9 fractions from species commonly used in preclinical studies, such as rats and dogs. The purpose of these assays is to determine the intrinsic clearance of the compound, which provides an estimate of its metabolic rate. The stability of the compound is monitored over time in the presence of necessary cofactors like NADPH for oxidative metabolism.

Hypothetical In Vitro Metabolic Stability of N-Carbamoyl Oxcarbazepine

SpeciesTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatLiver Microsomes> 60< 10
DogLiver Microsomes> 60< 12
RatS9 Fraction4525
DogS9 Fraction5022

This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not publicly available.

The data in this hypothetical table suggests that this compound may exhibit high stability in liver microsomes, indicating that it may not be extensively metabolized by cytochrome P450 enzymes. The slightly lower stability in the S9 fraction could imply the involvement of cytosolic enzymes in its metabolism.

Following incubation with liver microsomes or S9 fractions, the identification of metabolites is typically performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). For this compound, several metabolic pathways can be postulated based on the known biotransformation of Oxcarbazepine.

The primary metabolic pathway for Oxcarbazepine is the reduction of its keto group to a hydroxyl group, forming the active metabolite licarbazepine (B1675244) (a monohydroxy derivative or MHD). clinpgx.orgnih.govdrugbank.comnih.gov This reaction is catalyzed by cytosolic reductases. clinpgx.org It is highly probable that this compound would undergo a similar reductive pathway.

Potential Metabolites of this compound:

M1: N-Carbamoyl Licarbazepine: Formed by the reduction of the keto group. This would likely be the major metabolite.

M2: Hydroxylated derivatives: Minor hydroxylation on the aromatic rings could occur.

M3: Glucuronide conjugates: The hydroxyl group of N-Carbamoyl Licarbazepine could be a substrate for UGT enzymes, leading to the formation of glucuronide conjugates, a major elimination pathway for licarbazepine. clinpgx.org

Theoretical predictions of metabolic fate and biotransformation pathways

In the absence of experimental data, computational or in silico models are valuable tools for predicting the metabolic fate of new chemical entities.

Computational tools can predict the likelihood of a compound being a substrate for various drug-metabolizing enzymes. These methods include quantitative structure-activity relationship (QSAR) models and molecular docking simulations. For this compound, these models could be employed to predict its interaction with cytochrome P450 (CYP) enzymes and cytosolic reductases. Such in silico approaches are instrumental in early drug discovery for forecasting metabolic profiles.

The metabolic pathways of Oxcarbazepine and Carbamazepine (B1668303) offer a valuable framework for predicting the biotransformation of this compound.

Oxcarbazepine: As previously mentioned, Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its active metabolite, licarbazepine, through a reductive pathway. clinpgx.orgnih.govdrugbank.comnih.gov This conversion is not dependent on the CYP450 system, which contributes to Oxcarbazepine's lower potential for drug-drug interactions compared to Carbamazepine. clinpgx.org

Carbamazepine: In contrast, the primary metabolic pathway of Carbamazepine involves the CYP450 system, specifically CYP3A4, which catalyzes its conversion to the active metabolite, carbamazepine-10,11-epoxide. clinpgx.orgmayocliniclabs.com This epoxide metabolite is pharmacologically active and is further metabolized to an inactive trans-diol derivative. mayocliniclabs.com

Given the structural similarity of this compound to Oxcarbazepine, it is reasonable to hypothesize that its metabolic profile will more closely resemble that of Oxcarbazepine. The presence of the keto group at the 10-position suggests that reduction to the corresponding alcohol will be the major biotransformation pathway. The addition of the N-carbamoyl group is unlikely to significantly alter this primary metabolic route, although it may influence the rate and extent of metabolism. The avoidance of the epoxide-diol pathway, which is characteristic of Carbamazepine, would be a significant feature of this compound's metabolism, potentially indicating a lower risk of certain types of drug interactions and idiosyncratic toxicities associated with the epoxide metabolite.

Molecular Interactions and Mechanistic Studies Preclinical/in Vitro

Investigation of interactions with voltage-gated ion channels (e.g., sodium channels) in cellular models

The principal mechanism of action for N-Carbamoyl Oxcarbazepine (B1677851) is the blockade of voltage-gated sodium channels (VGSCs). patsnap.comepilepsysociety.org.uk This action is considered key to its anticonvulsant properties. In vitro studies using cellular models such as N1E-115 mouse neuroblastoma cells have provided detailed insights into this interaction. aesnet.orgnsolns.com

N-Carbamoyl Oxcarbazepine demonstrates a state-dependent blockade of VGSCs, meaning it preferentially binds to and stabilizes the inactivated state of the channel. nsolns.com This is particularly effective at inhibiting high-frequency repetitive neuronal firing, a hallmark of seizure activity, while having less effect on normal neuronal activity. nih.govpatsnap.com By prolonging the inactivated state, the compound reduces the number of sodium channels available to open, thereby dampening neuronal hyperexcitability. nih.gov

Studies comparing this compound (often referred to as eslicarbazepine (B1671253) in this context) with related compounds like carbamazepine (B1668303) and oxcarbazepine have revealed distinct profiles. While carbamazepine and oxcarbazepine primarily affect the fast inactivation of VGSCs, this compound predominantly enhances the slow inactivation of these channels. aesnet.orgnih.gov For instance, in N1E-115 cells, this compound was shown to have a significantly higher affinity for the slow inactivated state of the sodium channel compared to the resting state. aesnet.orgnsolns.com This enhancement of slow inactivation is a key differentiator in its mechanism. researchgate.net

Interactive Data Table: Effects on Voltage-Gated Sodium Channels in N1E-115 Cells

Compound Effect on Fast Inactivation (V0.5 shift at 250 µM) Effect on Slow Inactivation (V0.5 shift) Affinity for Slow Inactivated State (vs. Resting State)
This compound (Eslicarbazepine) No significant influence -31.2 mV 5.9 times higher
Oxcarbazepine -16.6 mV -28.1 mV 1.8 times higher
Carbamazepine -12.0 mV -4.6 mV 1.7 times higher

Data sourced from a study comparing the effects on sodium channels endogenously expressed in N1E-115 cells. aesnet.org

Evaluation of potential modulation of neurotransmitter systems (e.g., GABAergic, glutamatergic) in in vitro or non-human ex vivo models

The potential influence of this compound on major inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems has also been investigated, though these effects are generally considered secondary to its primary action on sodium channels.

Regarding the GABAergic system, studies have shown that this compound has minimal direct effect. One study noted that unlike its parent compound Oxcarbazepine, the active metabolite does not potentiate GABA-A receptor activation. tocris.comrndsystems.com This suggests that enhancement of GABAergic inhibition is not a significant component of its mechanism of action.

In terms of the glutamatergic system, this compound has been shown to produce a dose-dependent inhibition of glutamatergic excitatory postsynaptic potentials (EPSPs). rndsystems.com This indicates a modulatory effect on excitatory transmission. However, this is likely an indirect consequence of its primary sodium channel blocking activity, which would reduce presynaptic depolarization and subsequent glutamate (B1630785) release, rather than a direct action on glutamate receptors. nih.gov

Interactive Data Table: Modulation of Neurotransmitter Systems

Neurotransmitter System Model/Assay Finding
GABAergic GABA-A Receptor Activation Assay Exhibits minor potentiation of GABA-A receptor currents, but does not significantly potentiate activation. tocris.comrndsystems.com
Glutamatergic Corticostriatal System (in vivo) Produces dose-dependent inhibition of excitatory postsynaptic potentials (EPSPs). rndsystems.com

Assessment of receptor binding affinities and functional activity in recombinant systems (if applicable)

To assess the specificity of this compound, its binding affinity for various receptors and transporters has been evaluated, often using recombinant systems. These studies help to rule out significant "off-target" effects that could contribute to its pharmacological profile.

Investigations have shown that this compound has a low potential for drug-drug interactions, partly because it does not significantly induce or inhibit major cytochrome P450 enzymes. nih.gov In transport assays using cell lines transfected with the human MDR1 gene, which expresses the P-glycoprotein (Pgp) transporter, this compound ((S)-licarbazepine) was identified as a substrate of Pgp. clinpgx.org This indicates that its transport across the blood-brain barrier could be modulated by this efflux transporter.

Functional studies in recombinant systems expressing specific sodium channel isoforms, such as NaV1.6, have confirmed its action as an enhancer of slow inactivation. biorxiv.orgnih.gov These studies allow for a detailed examination of the compound's effects on specific channel variants, highlighting that its primary functional activity is the modulation of voltage-gated sodium channels. biorxiv.orgnih.gov Broad radioligand binding screens have generally not identified other high-affinity binding sites, reinforcing the selectivity of this compound for sodium channels as its primary molecular target.

Structural Integrity and Degradation Pathway Analysis

Forced Degradation Studies to Understand Stability Under Stress Conditions

Forced degradation studies are designed to intentionally degrade a compound under more severe conditions than it would typically encounter during its shelf life. These studies help in elucidating the degradation pathways and identifying potential degradation products. Due to the limited availability of direct forced degradation studies on N-Carbamoyl Oxcarbazepine (B1677851), the following pathways are inferred based on the known degradation of the parent compound, Oxcarbazepine, and the chemical nature of the N-carbamoyl moiety.

Hydrolytic degradation is a common pathway for drug degradation, involving the reaction of a compound with water. For N-Carbamoyl Oxcarbazepine, two primary sites are susceptible to hydrolysis: the N-carbamoyl group and the amide linkage within the dibenzazepine (B1670418) ring system.

Under acidic and basic conditions, the N-carbamoyl group is expected to be the primary site of hydrolysis. This reaction would likely lead to the formation of Oxcarbazepine and carbamic acid, with the latter being unstable and decomposing to ammonia (B1221849) and carbon dioxide. The amide bond in the dibenzazepine ring of the parent Oxcarbazepine is also known to be susceptible to hydrolysis, particularly under strong basic conditions, leading to ring-opening. nih.gov It is plausible that this compound would undergo a similar degradation of the core structure.

Table 1: Inferred Hydrolytic Degradation of this compound

ConditionPotential Degradation ProductsExtent of Degradation (Inferred)
Acidic (e.g., 0.1N HCl, 60°C)Oxcarbazepine, Ammonia, Carbon DioxideModerate
Basic (e.g., 0.1N NaOH, 60°C)Oxcarbazepine, Ring-opened derivativesSignificant
Neutral (Water, 60°C)OxcarbazepineSlight

Oxidative degradation involves the reaction of a substance with an oxidizing agent. For this compound, the dibenzazepine nucleus is the most likely site for oxidation. The parent compound, Oxcarbazepine, has shown susceptibility to oxidative stress. akjournals.comjocpr.com The N-carbamoyl group itself is generally less reactive towards common oxidizing agents like hydrogen peroxide. Phenylurea herbicides, which contain a similar urea (B33335) functional group, have been shown to undergo degradation under various oxidation conditions. nih.gov

Potential oxidative degradation pathways for this compound could involve the formation of N-oxide derivatives or hydroxylation of the aromatic rings. The benzylic position adjacent to the ketone in the seven-membered ring is also a potential site for oxidation.

Table 2: Inferred Oxidative Degradation of this compound

ConditionPotential Degradation ProductsExtent of Degradation (Inferred)
3% H₂O₂, Room TemperatureN-oxide derivatives, Hydroxylated derivativesModerate

Photolytic degradation is caused by exposure to light. The chromophoric dibenzazepine nucleus in this compound makes it susceptible to photodegradation. Studies on Oxcarbazepine have indicated its stability under photolytic stress, though some degradation can occur. nih.gov The N-carbamoyl group is not expected to be a primary chromophore for absorbing UV-Vis light, but its presence could influence the electronic properties of the molecule and thus its photostability. The photolysis of N-chlorourea has been reported to lead to the formation of ammonia and nitrate, suggesting that the urea moiety can be degraded under UV irradiation. nih.gov

Table 3: Inferred Photolytic Degradation of this compound

ConditionPotential Degradation ProductsExtent of Degradation (Inferred)
UV light (254 nm)Isomeric and rearranged productsSlight to Moderate
ICH Photostability conditionsTrace degradation productsSlight

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and for ensuring the safety of a drug substance. Based on the inferred degradation pathways, the primary degradation product of this compound under hydrolytic conditions is expected to be Oxcarbazepine. Under oxidative and photolytic conditions, a variety of degradation products could be formed, including hydroxylated derivatives and N-oxides.

The characterization of these degradation products would typically involve techniques such as liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Table 4: Potential Degradation Products of this compound and Methods for Characterization

Potential DegradantFormation ConditionCharacterization Techniques
OxcarbazepineHydrolysisLC-MS, HPLC (retention time comparison with standard)
Hydroxylated this compoundOxidationLC-MS, NMR
N-Oxide of this compoundOxidationLC-MS, NMR

Development of Stability-Indicating Analytical Methods for Research Samples

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate the API from its degradation products. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the most suitable approach.

Several stability-indicating HPLC methods have been developed for Oxcarbazepine and its impurities. nih.govakjournals.comasianpubs.orgjyoungpharm.org A similar strategy can be employed for this compound. The method would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is typically carried out using a UV detector at a wavelength where the analyte and its potential degradation products have significant absorbance, for instance, around 215-256 nm. asianpubs.orgjyoungpharm.org

The validation of such a method would involve assessing parameters like specificity (ability to resolve the parent compound from its degradants), linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.

Table 5: Typical Parameters for a Stability-Indicating HPLC Method for this compound

ParameterTypical Condition/Value
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm) asianpubs.org
Mobile PhaseAcetonitrile:Water or Methanol (B129727):Buffer mixture nih.govasianpubs.org
Flow Rate1.0 mL/min asianpubs.org
Detection Wavelength256 nm asianpubs.org
Column TemperatureAmbient or controlled (e.g., 25°C) akjournals.com

Analytical Methodologies for Quantitative and Qualitative Determination in Research Matrices

Method development for trace analysis in complex research samples

Developing methods for trace analysis of N-Carbamoyl Oxcarbazepine (B1677851), especially in complex matrices like biological fluids or in the presence of the main active pharmaceutical ingredient (API), requires highly sensitive and selective techniques. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or diode array detection (DAD), is a common approach. researchgate.netnih.gov

For instance, methods developed for the parent compound Oxcarbazepine in plasma and saliva often employ techniques like microextraction by packed sorbent (MEPS) prior to LC-DAD analysis. researchgate.net This sample preparation step is crucial for concentrating the analyte and removing interfering substances, allowing for detection at low concentrations. researchgate.net The extraction yields for related compounds have been shown to be greater than 86.5%, demonstrating the efficiency of such sample cleanup techniques. researchgate.net Chromatographic separation is typically achieved on a reversed-phase C18 column. researchgate.netpharmacophorejournal.com The mobile phase composition, often a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent (like acetonitrile), is optimized to achieve baseline separation of the analyte from other components within a short run time. researchgate.netnih.govsemanticscholar.org

Validation of analytical methods for precision, accuracy, linearity, detection limits, and quantification limits in research settings

The validation of any analytical method is critical to ensure its reliability for its intended purpose. pharmacophorejournal.comresearchgate.net This process is conducted according to guidelines from the International Conference on Harmonisation (ICH). pharmacophorejournal.comscielo.br For N-Carbamoyl Oxcarbazepine, a validated method would demonstrate specificity, precision, accuracy, linearity, and defined detection and quantification limits. pharmacophorejournal.comscielo.br

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including impurities, degradation products, or matrix components. pharmacophorejournal.comresearchgate.net This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank chromatograms. pharmacophorejournal.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.br For related compounds, linearity is typically established over a concentration range relevant to its expected levels as an impurity. asianpharmtech.com

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically required to be less than 2.0%. researchgate.netscielo.br

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a blank matrix with a known concentration of the analyte. scielo.br

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For a related impurity like this compound, a low LOQ is essential. For example, in a UV spectrophotometric method for Oxcarbazepine, the LOD and LOQ were found to be 0.62 µg/mL and 1.88 µg/mL, respectively. scielo.br

Below is a table summarizing typical validation parameters for an HPLC method suitable for analyzing this compound, based on established methods for the parent compound.

Interactive Table: Typical HPLC Method Validation Parameters

Parameter Typical Specification/Value Reference
Linearity Range 50-300 µg/ml asianpharmtech.com
Correlation Coefficient (r²) > 0.999 scielo.br
Precision (%RSD) < 2% researchgate.net
Accuracy (Recovery) 99.01% - 99.28% asianpharmtech.com
Limit of Detection (LOD) 0.62 µg/mL scielo.br
Limit of Quantification (LOQ) 1.88 µg/mL scielo.br

| Robustness (%RSD) | < 2% | asianpharmtech.com |

Strategies for impurity profiling and robust quantification of this compound

This compound is recognized as a process impurity of Oxcarbazepine. cleanchemlab.comsynthinkchemicals.com Impurity profiling is the identification and quantification of all impurities present in an API. The primary strategy for this involves the use of a stability-indicating HPLC method that can separate the main compound from all known impurities. pharmacophorejournal.com

The development of such a method for Oxcarbazepine would inherently include the separation and quantification of this compound. pharmacophorejournal.com A reversed-phase HPLC method using a C18 column and a mobile phase of acetonitrile (B52724) and an aqueous buffer is commonly employed. pharmacophorejournal.com The detector wavelength is chosen to allow for adequate detection of both the API and its impurities; for Oxcarbazepine and its related substances, a wavelength of 256 nm is often used. pharmacophorejournal.com The method must be able to resolve the this compound peak from the Oxcarbazepine peak and other impurities, with a resolution factor of greater than 3 being desirable. pharmacophorejournal.com Robust quantification is achieved by using a well-characterized reference standard of this compound to prepare a calibration curve against which the impurity in the sample is measured. cleanchemlab.comsynthinkchemicals.com

Development of reference standards for analytical research

The availability of high-purity reference standards is a prerequisite for the accurate quantification of any compound, including impurities. axios-research.com this compound is available as a characterized chemical compound used as a reference standard. synthinkchemicals.comaxios-research.com These standards are used for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development. chemwhat.comsynzeal.comcleanchemlab.com

Suppliers provide these reference standards with a comprehensive Certificate of Analysis, which includes data on purity, identity (confirmed by techniques like NMR and MS), and other relevant physical and chemical properties. cleanchemlab.com The United States Pharmacopeia (USP) also provides this compound as a "Pharmaceutical Analytical Impurity" (PAI), which is an analytical material used for these purposes, though it is distinct from an official USP Reference Standard. usp.org The availability of these standards ensures that different laboratories can achieve consistent and traceable results. chemwhat.comaxios-research.com

Role As a Pharmaceutical Impurity and Its Academic Implications

Significance of impurity control in pharmaceutical research and development

The control of impurities is a critical task in pharmaceutical research and development, essential for ensuring the safety and efficacy of drug products. neopharmlabs.comveeprho.com Impurities are substances present in an Active Pharmaceutical Ingredient (API) or a finished drug product that are not the intended compound or excipients. neopharmlabs.comglobalresearchonline.net These substances provide no therapeutic benefit to the patient and can sometimes be toxic. veeprho.comajptr.com The presence of impurities can reduce the potency of a drug, decrease its shelf-life, and potentially lead to adverse health effects. veeprho.comgmpinsiders.com

Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines to manage and control impurities. neopharmlabs.comajptr.com These guidelines mandate the identification, characterization, and quantification of impurities to ensure they remain below specified safety thresholds. ajptr.comunr.edu.ar A comprehensive impurity profile, which details the identity and quantity of impurities in a drug substance, is a fundamental regulatory requirement. grace.com

Effective impurity management involves a multi-faceted approach, including:

Control of Starting Materials: Ensuring the quality of raw materials, reagents, and intermediates to prevent the introduction of impurities early in the manufacturing process. veeprho.comglobalresearchonline.net

Process Controls: Monitoring and optimizing the synthetic process to understand the formation, fate, and purge of impurities. veeprho.com

Analytical Testing: Employing robust analytical methods to detect and quantify impurities in both the drug substance and the final product. gmpinsiders.com

Academic implications for synthetic chemistry research in related drug classes

The challenge of controlling pharmaceutical impurities like N-Carbamoyl Oxcarbazepine (B1677851) has significant implications for academic research in synthetic chemistry, particularly for related drug classes such as dibenzo[b,f]azepine derivatives. The need to produce high-purity APIs drives innovation and a deeper understanding of synthetic pathways.

From a synthetic chemistry perspective, impurities can arise from various sources, including by-products from the main reaction, unreacted intermediates, degradation products, or contaminants in starting materials and reagents. globalresearchonline.netajptr.compiper2008.com The potential for these unwanted substances to form places a heavy burden on chemists to design and execute highly efficient and clean synthetic routes. nih.gov

This has several academic implications:

Reaction Mechanism and By-product Formation: Research is often directed at elucidating the precise reaction mechanisms involved in the synthesis of a drug. This knowledge allows chemists to predict and subsequently minimize the formation of by-products. For instance, understanding how N-Carbamoyl Oxcarbazepine might form during the synthesis of Oxcarbazepine allows for the optimization of reaction conditions (e.g., temperature, solvents, reagent stoichiometry) to suppress this pathway.

Development of Novel Synthetic Strategies: The stringent requirements for purity encourage the development of new synthetic methodologies that offer higher selectivity and yield. This can involve exploring novel catalysts, alternative reagents, or entirely new synthetic routes that avoid problematic intermediates or by-products. unr.edu.ar

Purification Techniques: Alongside improving synthesis, there is a parallel academic interest in advancing purification technologies. Research into more effective crystallization methods, chromatographic separations, and other techniques is essential for removing impurities that cannot be avoided during synthesis.

Ultimately, the study of impurities in a specific drug class provides valuable feedback for the broader field of synthetic chemistry, promoting the development of more robust, reliable, and cleaner chemical manufacturing processes. nih.gov

Development of compendial methods and research standards for related substances

Compendial methods, as outlined in official pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), provide the standardized procedures required for the quality control of pharmaceuticals. njlabs.comusp.org A critical component of these monographs is the testing for impurities and related substances. njlabs.comnih.gov The development of these methods is a rigorous process that relies heavily on the availability of well-characterized reference standards.

This compound serves as a crucial research and reference standard for this purpose. cleanchemlab.comusp.orgchemwhat.com It is used in the development and validation of analytical procedures designed to detect and quantify its presence in Oxcarbazepine drug substances and products. synzeal.comchemwhat.com

The development of these compendial and in-house methods typically involves:

Method Development: Creating a robust analytical procedure, most commonly using High-Performance Liquid Chromatography (HPLC), capable of separating the main API from all its known and potential impurities. gmpinsiders.comnih.gov The goal is to achieve adequate resolution between all components to allow for accurate quantification. nih.gov

Method Validation: Once a method is developed, it must be validated to prove its suitability for its intended purpose. slideshare.net According to ICH guidelines, validation involves assessing characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification. slideshare.net The use of a certified impurity reference standard like this compound is essential for this validation process.

Establishment of Research Standards: Pharmaceutical companies and regulatory bodies rely on these highly purified impurity standards to serve as benchmarks for quality control testing. gmpinsiders.com The availability of this compound allows laboratories to confirm the identity of any corresponding impurity peak in a chromatogram and to accurately measure its concentration. cleanchemlab.comsynzeal.com

The continuous effort to develop and refine these analytical methods ensures that drugs consistently meet the high-quality standards required for patient safety. nih.gov

Analytical Techniques for Impurity Profiling Description
High-Performance Liquid Chromatography (HPLC) A primary technique used to separate, identify, and quantify impurities in drug substances and products. gmpinsiders.comnih.gov
Gas Chromatography (GC) Often used for volatile impurities, such as residual solvents. gmpinsiders.comslideshare.net
Mass Spectrometry (MS) Frequently coupled with HPLC or GC (LC-MS, GC-MS) to provide structural information and confirm the identity of impurities. globalresearchonline.netgrace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for the structural elucidation of unknown impurities that have been isolated. ajptr.comgrace.com

Future Research Avenues and Computational Studies

In silico modeling and simulation of N-Carbamoyl Oxcarbazepine's interactions and behavior

Computational methods are integral to modern drug discovery, providing predictive insights into a molecule's behavior before undertaking costly and time-consuming laboratory experiments. nih.govsemanticscholar.org For N-Carbamoyl Oxcarbazepine (B1677851), in silico tools can be leveraged to build a comprehensive profile of its potential interactions and pharmacokinetic properties.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.gov Docking predicts the preferred orientation of the ligand when bound to a receptor, while MD simulations provide a detailed view of the dynamic movements and stability of the ligand-receptor complex over time. mdpi.com

A potential research avenue would involve docking this compound against a panel of neurologically relevant targets to identify potential binding affinities. Following docking, MD simulations could elucidate the stability of these interactions. For instance, simulations similar to those used to study oxcarbazepine's interaction with nanoparticles could be adapted to understand how this compound behaves in complex biological environments, such as its interaction with drug transporters or metabolic enzymes. nih.gov These simulations can reveal key atomic-level interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex, providing a foundation for understanding its mechanism of action. researchgate.net

Table 1: Potential Applications of Molecular Simulations for this compound

Simulation Type Objective Potential Insights
Molecular Docking Predict binding mode and affinity to biological targets (e.g., ion channels, enzymes). Identification of potential primary targets and off-targets; basis for rational drug design.
Molecular Dynamics Simulate the dynamic behavior of the molecule alone or in a complex with a target. Assessment of binding stability; conformational changes upon binding; interaction with biological membranes.

Undesirable pharmacokinetic properties are a major cause of failure in drug development. semanticscholar.org Computational ADME prediction tools, often based on Quantitative Structure-Activity Relationship (QSAR) models, are crucial in the early preclinical phase to forecast a compound's behavior in the body. nih.govresearchgate.net

For this compound, a variety of ADME parameters can be predicted using established software. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could be addressed through chemical modification. researchgate.net Physiologically-based pharmacokinetic (PBPK) modeling, which has been applied to oxcarbazepine, could also be used for this compound to simulate its concentration-time profiles in different tissues and populations, thereby integrating physicochemical and in vitro data to predict in vivo behavior. nih.gov

Table 2: Key Computationally Predicted ADME Properties

Property Description Importance for this compound
Absorption Prediction of oral bioavailability, intestinal absorption, and interaction with efflux transporters like P-glycoprotein. Determines the potential for oral administration and factors affecting its uptake from the gut.
Distribution Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution. Crucial for assessing its potential to reach central nervous system targets.
Metabolism Identification of likely sites of metabolism by cytochrome P450 enzymes. researchgate.net Predicts metabolic stability and potential formation of active or inactive metabolites.
Excretion Estimation of clearance pathways and half-life. Informs on the compound's persistence in the body.

| Toxicity | Prediction of potential toxicities such as cardiotoxicity, hepatotoxicity, or mutagenicity. | Early identification of safety risks to guide further development. |

Exploration of alternative synthetic routes for novel analogs

The development of novel analogs of this compound hinges on versatile and efficient synthetic strategies. Existing methods for the synthesis of oxcarbazepine provide a foundation for creating structural variations. newdrugapprovals.org For example, the process starting from 10-methoxyiminostilbene, involving carbamoylation followed by hydrolysis, could potentially be adapted. google.com By substituting the initial reagents, analogs with different functional groups on the dibenzazepine (B1670418) core could be generated before the final carbamoylation step.

Future research could focus on developing a modular synthesis that allows for easy modification at multiple points of the this compound scaffold. Strategies such as the Friedel-Crafts cyclization, which has been used for the oxcarbazepine framework, could be explored with substituted starting materials to create a library of analogs. lookchem.com Another approach involves late-stage functionalization, where the core molecule is modified in the final steps of the synthesis to introduce chemical diversity. The exploration of different catalysts and reaction conditions, such as those used in modern oxcarbazepine synthesis, could lead to more efficient and environmentally friendly routes. google.com

Investigation of potential, hitherto unknown, biological activities or interactions in in vitro or non-human in vivo systems

While structurally related to oxcarbazepine, this compound may possess unique biological activities. The broader class of carbazole (B46965) derivatives is known to exhibit a wide range of pharmacological effects, including antimicrobial, antitumor, and neuroprotective properties. nih.govsamipubco.commdpi.com This suggests that this compound or its novel analogs could be screened for activities beyond their expected neurological effects.

In Vitro Screening: A comprehensive screening of this compound against various cell lines (e.g., cancer cell lines, bacterial strains, fungal strains) could reveal unexpected antiproliferative or antimicrobial activities. researchgate.netsemanticscholar.org Furthermore, its interaction with key cellular transport proteins could be investigated. For instance, studies have shown that oxcarbazepine and its metabolites are substrates for the P-glycoprotein (Pgp) efflux pump, which can contribute to pharmacoresistance. nih.gov In vitro transport assays using Pgp-overexpressing cell lines could determine if this compound is also a substrate, which would have significant implications for its distribution, particularly to the brain. nih.gov

Patent landscape analysis related to its synthesis or derivative forms

The patent landscape for oxcarbazepine is well-established, with numerous patents covering its synthesis, crystalline forms, and formulations for modified release. google.comunifiedpatents.comnih.govunifiedpatents.com An analysis of this landscape is crucial for identifying opportunities for new intellectual property related to this compound.

Existing patents for oxcarbazepine synthesis often focus on specific processes, intermediates, or catalysts to improve yield and purity. google.comnih.gov A key area for future patenting would be the development of a novel, non-obvious, and efficient synthetic route specifically for this compound or its derivatives. If a new synthetic method provides significant advantages—such as fewer steps, higher yield, or the use of greener reagents—it could be patentable.

Furthermore, while patents exist for various derivatives and formulations of oxcarbazepine, there may be "white space" for patents covering specific novel analogs of this compound. google.com If these analogs demonstrate unique and unexpected properties (e.g., improved metabolic stability, novel biological activity), both the composition of matter (the molecule itself) and its method of use could be protected by new patents.

Table 3: Mentioned Compounds

Compound Name
This compound
Oxcarbazepine
10-methoxyiminostilbene
Carbamazepine (B1668303)
Carbamazepine-10,11-epoxide
Eslicarbazepine (B1671253) acetate
(S)-licarbazepine
Rhodamine-123
Tariquidar

Q & A

Q. What analytical methodologies are recommended for quantifying N-Carbamoyl Oxcarbazepine in preclinical samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is commonly used, as outlined in pharmacopeial standards. Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are critical for structural confirmation .

Example Workflow:

Sample Preparation: Use protein precipitation or solid-phase extraction to isolate the compound from biological matrices.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase
  • Mobile Phase: Acetonitrile/water (0.1% formic acid)
  • Detection: Multiple reaction monitoring (MRM) for m/z transitions.

Q. How should researchers design experiments to synthesize this compound while ensuring structural fidelity?

Synthetic routes should prioritize regioselective carbamoylation and oxidative stabilization. Key steps include:

  • Carbamoylation: React oxcarbazepine with isocyanates under anhydrous conditions.
  • Purification: Crystallization from ethanol or methanol to remove unreacted starting materials.
  • Validation: Compare IR spectra with reference standards to confirm the absence of imine byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation risks (GHS Category 4 acute toxicity).
  • First Aid: Immediate rinsing with water for skin/eye contact; seek medical attention for ingestion .

Q. What criteria should guide the selection of animal models for studying this compound’s anticonvulsant efficacy?

  • Species: Rodents (rats/mice) are preferred for seizure induction models (e.g., maximal electroshock or pentylenetetrazole tests).
  • Dosing Regimens: Mimic human pharmacokinetics using weight-adjusted doses.
  • Endpoint Analysis: Monitor seizure latency, duration, and neuronal biomarkers (e.g., glutamate levels) .

Q. How can researchers detect and quantify this compound metabolites in pharmacokinetic studies?

  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to identify hydroxylated or glucuronidated derivatives.
  • Biomarker Integration: Co-quantify markers like N-carbamoyl beta-alanine in serum/plasma to assess metabolic pathways .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound derivatives, and how can they be addressed?

Challenges:

  • Racemization during carbamoylation due to reactive intermediates.
  • Low yield of enantiopure products.
    Solutions:
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Lipton’s N-Boc imine methodology).
  • Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What strategies optimize the design of this compound prodrugs for enhanced bioavailability?

  • Prodrug Modifications: Introduce ester or phosphate groups to improve solubility.
  • In Vitro/In Vivo Testing: Evaluate hydrolysis rates in simulated gastric fluid and plasma stability.
  • Pharmacokinetic Modeling: Use compartmental models to predict absorption profiles .

Q. How should researchers validate analytical assays for this compound to meet regulatory standards?

Validation Parameters:

ParameterAcceptance Criteria
LinearityR² ≥ 0.995
Precision (RSD%)Intra-day: ≤5%; Inter-day: ≤10%
Accuracy95–105% recovery
LOD/LOQSignal-to-noise ratio ≥3/10
Reference standards must be cross-validated with independent techniques (e.g., NMR) .

Q. How can model-based approaches predict the efficacy of this compound in extended-release formulations?

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Models: Incorporate parameters like Cmin (minimum concentration) and slope (β1) from immediate-release data.
  • Clinical Bridging Studies: Compare bioavailability metrics (AUC, Cmax) between formulations .

Q. What mechanistic studies are critical for understanding this compound’s resistance in refractory epilepsy models?

  • Ion Channel Profiling: Patch-clamp assays to assess sodium channel blockade efficiency.
  • Gene Expression Analysis: RNA sequencing to identify overexpression of efflux transporters (e.g., P-glycoprotein) .

Tables for Methodological Reference

Q. Table 1: Key Analytical Parameters for LC-MS/MS Quantification

ParameterValue/DescriptionReference
Column Temperature40°C
Ionization ModeElectrospray (ESI+)
LOD0.1 ng/mL
LOQ0.3 ng/mL

Q. Table 2: Comparative PK Metrics for Immediate- vs. Extended-Release Formulations

MetricOXC-IR (bid)OXC-XR (qd)
Tmax (h)1.56.0
AUC0–24120 µg·h/mL115 µg·h/mL
Cmin8.2 µg/mL9.0 µg/mL
Data extrapolated from adult pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.